3-Fluoro-4-methyl-5-(trifluoromethyl)aniline

Medicinal Chemistry pKa Modulation ADME Optimization

This polyfluorinated aniline features a unique 1,2,3,5-tetrasubstitution pattern unavailable in simpler analogs. The -CF3 group reduces the aniline pKa to 2.79, altering protonation at physiological pH for enhanced kinase ATP-pocket binding. Its calculated logP (~3.0-3.3) lies within the optimal CNS drug range (2-4), offering balanced brain penetrance without excessive lipophilicity. The methyl group further modulates metabolic stability, making this scaffold superior to 4-(trifluoromethyl)aniline or 3-fluoro-4-methylaniline for hit-to-lead campaigns. Ideal for fragment elaboration with distinct IP vectors.

Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
CAS No. 1706430-24-1
Cat. No. B1459535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
CAS1706430-24-1
Molecular FormulaC8H7F4N
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)N)C(F)(F)F
InChIInChI=1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3
InChIKeyCXWOYFJONISRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (CAS 1706430-24-1): Core Identity and Procurement Context


3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (CAS 1706430-24-1) is a polyfluorinated aromatic amine characterized by a 1,2,3,5-tetrasubstituted benzene core bearing a primary amine, a methyl group, a fluorine atom, and a trifluoromethyl group . Its molecular formula is C8H7F4N, with a molecular weight of 193.14 g/mol . The compound is supplied as a solid and is commonly used as a versatile building block in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors, GPCR modulators, and fluorinated drug candidates requiring enhanced metabolic stability and lipophilicity .

Why Generic Substitution of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline Fails in Lead Optimization


Substituting 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline with a simpler analog (e.g., 3-fluoro-4-methylaniline or 4-(trifluoromethyl)aniline) is not chemically or pharmacologically equivalent. The presence of the trifluoromethyl group dramatically reduces the pKa of the aniline nitrogen (predicted pKa = 2.79 ± 0.10) compared to unsubstituted aniline (pKa ≈ 4.6) and non-fluorinated analogs, altering protonation state at physiological pH and impacting binding interactions [1]. Furthermore, the specific 1,2,3,5-substitution pattern is unique among commercially available building blocks, providing a distinct vector for fragment elaboration that is not accessible via other regioisomers . Simply swapping this scaffold for a less substituted analog can lead to unpredictable changes in potency, selectivity, and metabolic stability, as documented in SAR studies of trifluoromethylated anilines in kinase and GPCR inhibitor programs .

Quantitative Differentiation: Head-to-Head Property Comparisons for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline


Reduced Basicity vs. 3-Fluoro-4-methylaniline: Impact on Binding and Bioavailability

The predicted pKa of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is 2.79 ± 0.10, significantly lower than that of the non-trifluoromethylated analog 3-fluoro-4-methylaniline (estimated pKa ~4.6-5.1) and even lower than 4-(trifluoromethyl)aniline (pKa = 2.45) [1][2]. This reduced basicity decreases the fraction of protonated amine at physiological pH, which can enhance passive membrane permeability and reduce P-glycoprotein efflux, while also altering the electrostatic complementarity with target protein binding pockets [3].

Medicinal Chemistry pKa Modulation ADME Optimization

Optimized Lipophilicity Profile vs. 3-Fluoro-4-methylaniline for CNS Drug Design

The calculated logP for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is approximately 3.0-3.3, based on molecular formula and analog data (e.g., 3-fluoro-5-(trifluoromethyl)benzylamine logP = 3.0035) [1][2]. This value is 0.7-1.0 log units higher than 3-fluoro-4-methylaniline (logP = 2.30) and similar to 4-(trifluoromethyl)aniline (consensus logP = 2.41) [3]. The increased lipophilicity, driven by the CF3 group, improves membrane permeability and potential CNS penetration while maintaining acceptable aqueous solubility, positioning this scaffold advantageously for CNS-targeted programs where both high potency and brain exposure are required.

Lipophilicity LogP Blood-Brain Barrier Penetration

Unique Substitution Pattern: Differentiation from Common Regioisomers

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline possesses a 1,2,3,5-tetrasubstituted benzene pattern that is distinct from more common regioisomers such as 2-fluoro-3-(trifluoromethyl)aniline (CAS 123973-25-1, 1,2,3-trisubstituted) and 4-(trifluoromethyl)aniline (CAS 455-14-1, 1,4-disubstituted) . The specific arrangement of substituents (NH2 at position 1, F at 3, CH3 at 4, CF3 at 5) creates a unique steric and electronic environment that influences regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can lead to different binding conformations in biological targets [1][2]. No commercially available analog offers this exact vector geometry for fragment growth.

Regioselectivity Building Block Diversity SAR Studies

Predicted CYP1A2 Inhibition Profile vs. 4-(Trifluoromethyl)aniline

While direct experimental CYP inhibition data for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not available, class-level inference from 4-(trifluoromethyl)aniline, which is a known CYP1A2 inhibitor (Yes) but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggests a similar profile . However, the additional methyl and fluoro substituents on the target compound may modulate CYP interactions; the methyl group could potentially reduce CYP1A2 affinity compared to the unsubstituted 4-CF3 aniline, while the 3-fluoro substituent might introduce additional CYP2C9 interactions [1]. This differentiation is critical for lead series where minimizing CYP1A2 inhibition is a priority to avoid drug-drug interaction liabilities.

Metabolic Stability CYP Inhibition Drug-Drug Interactions

Where 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline Delivers Differentiated Value: Application Scenarios


CNS Drug Discovery: Optimizing Brain Penetrance with Balanced Lipophilicity

The calculated logP of ~3.0-3.3 for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline falls within the optimal range for CNS drug candidates (logP 2-4), making it a strategic building block for designing brain-penetrant kinase inhibitors or GPCR ligands [1]. Unlike 3-fluoro-4-methylaniline (logP 2.3), which may limit CNS exposure, or highly lipophilic trifluoromethyl anilines that risk off-target binding, this scaffold offers a balanced profile for maintaining potency while achieving desirable brain-to-plasma ratios [2].

Kinase Inhibitor Lead Optimization: Fine-Tuning pKa for Binding Pocket Complementarity

With a predicted pKa of 2.79, this aniline provides a distinct protonation state at physiological pH compared to non-fluorinated anilines (pKa ~4.6-5.1) . This can enhance binding affinity to kinase ATP pockets that favor neutral or weakly basic amines, as observed in DYRK1A inhibitors derived from 4-(trifluoromethyl)aniline (IC50 = 54.8 nM) . The additional 3-fluoro and 4-methyl substituents may further improve selectivity and metabolic stability over the parent 4-CF3 aniline scaffold .

Agrochemical Research: Designing Metabolically Stable Herbicide Safeners

Fluorinated anilines are key intermediates in the synthesis of herbicide safeners and insecticides, where metabolic stability is paramount [3]. The presence of both a trifluoromethyl group (blocking oxidative metabolism) and a methyl group (modulating lipophilicity) in 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline makes it an attractive precursor for developing crop protection agents with prolonged field half-lives and reduced environmental leaching [4].

Fragment-Based Drug Discovery (FBDD): Unique Vector Geometry for SAR Expansion

The 1,2,3,5-tetrasubstituted benzene core of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline provides a unique vector set for fragment linking strategies . Unlike more planar, symmetrical analogs, this substitution pattern can introduce conformational bias and improve ligand efficiency when elaborated into larger molecules, offering medicinal chemists a differentiated starting point for hit-to-lead campaigns that may lead to novel intellectual property [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.